molecular formula C14H12N2O2S2 B5782256 [4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate

[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate

Cat. No.: B5782256
M. Wt: 304.4 g/mol
InChI Key: IFGHYFPZEOCQJW-UHFFFAOYSA-N
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Description

[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate is an organic compound that features a thiocyanate group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate typically involves the reaction of 4-(benzenesulfonamido)-3-methylphenylamine with thiocyanate reagents under suitable conditions. One common method is the nucleophilic substitution reaction where the amine group reacts with thiocyanate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate undergoes various types of chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl cyanates.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The thiocyanate group can be substituted with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl cyanates, while reduction can produce amines or thiols.

Scientific Research Applications

[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog without the thiocyanate group.

    4-Methylbenzenesulfonamide: Similar structure but lacks the thiocyanate group.

    Phenylthiocyanate: Contains the thiocyanate group but lacks the benzenesulfonamide moiety.

Uniqueness

The uniqueness of [4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate lies in its combined structural features, which confer specific reactivity and potential biological activity. The presence of both the benzenesulfonamide and thiocyanate groups allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

[4-(benzenesulfonamido)-3-methylphenyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-11-9-12(19-10-15)7-8-14(11)16-20(17,18)13-5-3-2-4-6-13/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGHYFPZEOCQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC#N)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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